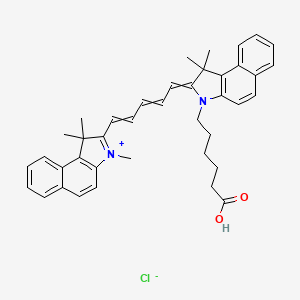
Cy5.5-cooh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy5.5-carboxylic acid, also known as Cyanine 5.5 carboxylic acid, is a fluorescent dye commonly used in bioimaging. This compound is part of the cyanine dye family, known for their bright fluorescence and stability. Cy5.5-carboxylic acid is particularly valued for its narrow absorption spectrum, high sensitivity, and stability, making it an excellent choice for various imaging applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cy5.5-carboxylic acid involves multiple steps. Initially, Cy5.5 is used as the starting material. Through an esterification reaction, a carboxyl group is introduced, resulting in Cy5.5-methyl ester. This intermediate is then subjected to hydrolysis using sodium methoxide as a catalyst, yielding the final product, Cy5.5-carboxylic acid .
Industrial Production Methods
The industrial production of Cy5.5-carboxylic acid follows a similar synthetic route but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of automated reactors and purification systems to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Cy5.5-carboxylic acid primarily undergoes substitution reactions due to the presence of the carboxyl group. It can also participate in coupling reactions, where it is conjugated to other molecules for various applications .
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like amines or alcohols under mild conditions.
Coupling Reactions: Often use carbodiimides as coupling agents in the presence of catalysts like N-hydroxysuccinimide.
Major Products
The major products formed from these reactions are conjugates of Cy5.5-carboxylic acid with other biomolecules, such as proteins or nucleic acids. These conjugates are used in various imaging and diagnostic applications .
Applications De Recherche Scientifique
Cy5.5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical assays.
Biology: Employed in cell and tissue imaging to study biological processes.
Medicine: Utilized in diagnostic imaging, particularly in cancer research for tumor detection and monitoring.
Industry: Applied in the development of biosensors and other diagnostic tools .
Mécanisme D'action
The mechanism of action of Cy5.5-carboxylic acid involves its ability to absorb light at a specific wavelength and emit fluorescence. This property is due to the presence of conjugated double bonds in its structure, which allows for efficient energy transfer. The emitted fluorescence can be detected and used to visualize biological structures and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cy3-carboxylic acid: Another cyanine dye with similar properties but different absorption and emission spectra.
Cy7-carboxylic acid: Known for its longer wavelength emission, making it suitable for deep tissue imaging
Uniqueness
Cy5.5-carboxylic acid is unique due to its optimal balance of absorption and emission properties, making it highly effective for a wide range of imaging applications. Its stability and high sensitivity further enhance its utility in scientific research .
Propriétés
IUPAC Name |
6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNAFNWOXFAMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H43ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
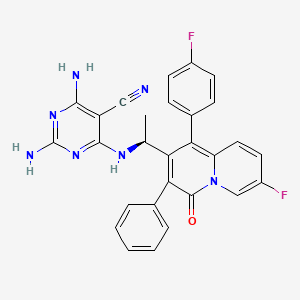
![3-[[3,4-dioxo-2-[1-(4-propan-2-ylfuran-2-yl)propylamino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide](/img/structure/B11930979.png)
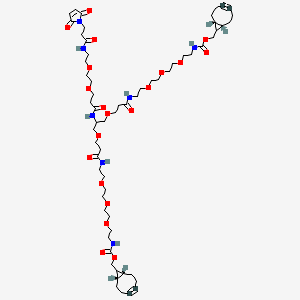
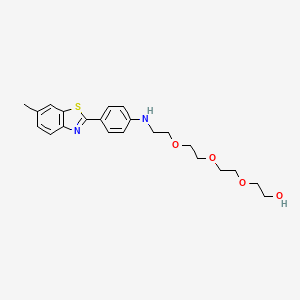

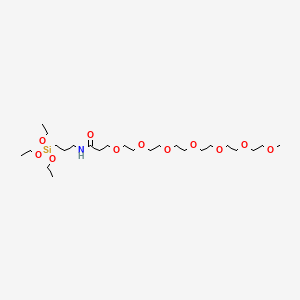
![3-[2-[[1-[2-(4-Methylanilino)-2-oxoethyl]-2,5-dioxo-4-imidazolidinylidene]methyl]-1-pyrrolyl]benzoic acid](/img/structure/B11930999.png)
![6-[(S)-hydroxy(phenyl)methyl]-2-N-methyl-4-N-[(1S,2S)-2-methylcyclopropyl]pyridine-2,4-dicarboxamide](/img/structure/B11931004.png)

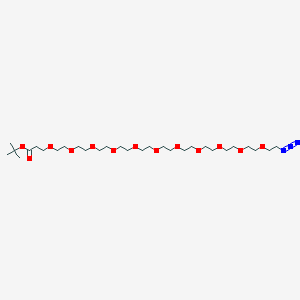
![[1-[1-(4-Propan-2-ylcyclohexyl)piperidin-4-yl]indol-3-yl]methanamine](/img/structure/B11931021.png)

![sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11931053.png)
![3-Amino-2H-[1,2'-bipyridin]-2-one](/img/structure/B11931060.png)
